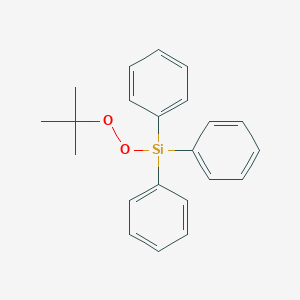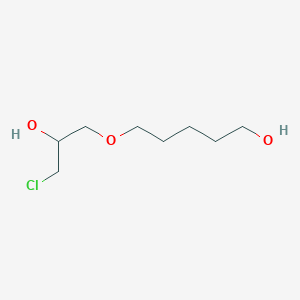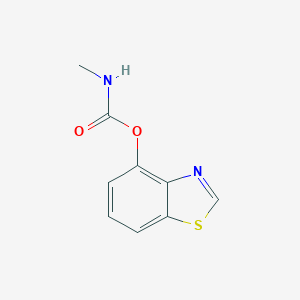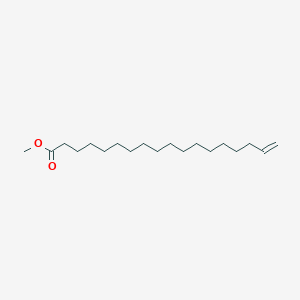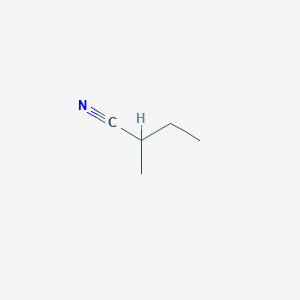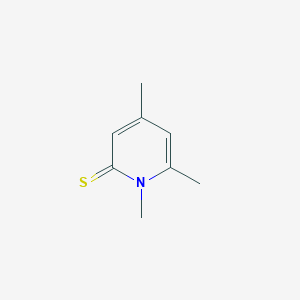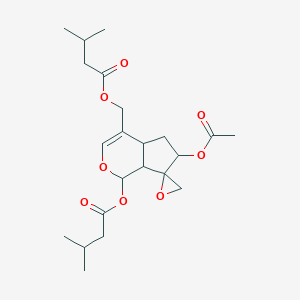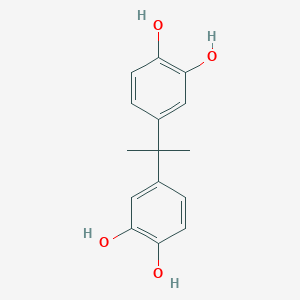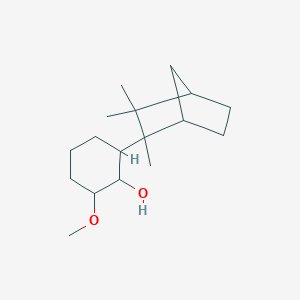
Santalidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Santalidol is a natural product that is found in sandalwood oil. It is a sesquiterpene alcohol that has been studied extensively for its potential medicinal properties. Santalidol has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of santalidol is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which contribute to inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, santalidol has been found to inhibit the growth of bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Santalidol has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which contributes to inflammation. It has also been found to inhibit the production of reactive oxygen species, which can damage cells and contribute to disease. Additionally, santalidol has been found to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using santalidol in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, santalidol is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using santalidol in lab experiments is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of future directions for research on santalidol. One area of research could be to explore its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to explore its potential as a treatment for cancer. Finally, future research could focus on developing new synthesis methods for santalidol that are more efficient and environmentally friendly.
Méthodes De Synthèse
Santalidol can be synthesized from α-santalol, which is found in sandalwood oil. The synthesis involves the oxidation of α-santalol with selenium dioxide in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield santalidol.
Applications De Recherche Scientifique
Santalidol has been extensively studied for its potential medicinal properties. It has been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. It has also been found to have anti-tumor properties, which make it a potential treatment for cancer. Additionally, santalidol has been found to have anti-bacterial properties, which make it a potential treatment for bacterial infections.
Propriétés
Numéro CAS |
17735-99-8 |
|---|---|
Nom du produit |
Santalidol |
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-methoxy-6-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(2)11-8-9-12(10-11)17(16,3)13-6-5-7-14(19-4)15(13)18/h11-15,18H,5-10H2,1-4H3 |
Clé InChI |
RGGISOXPWGFYBO-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
SMILES canonique |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
Autres numéros CAS |
17735-99-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



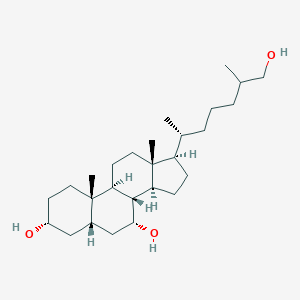
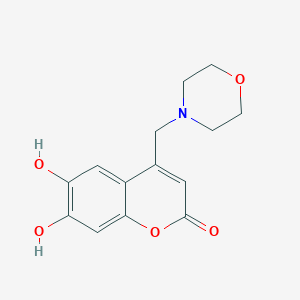
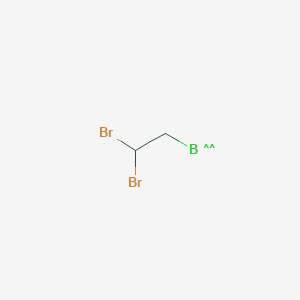

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
